1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene

説明

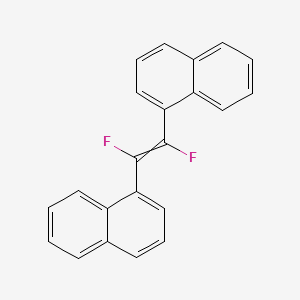

1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two naphthalene moieties linked by a 1,2-difluoroethenyl bridge. The fluorine substituents at the ethenyl position introduce steric and electronic effects that distinguish it from simpler naphthalene derivatives. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation . Its planar naphthalene rings may exhibit slight puckering due to steric interactions between fluorine atoms and adjacent hydrogen atoms, as quantified by Cremer and Pople’s ring puckering coordinates .

特性

IUPAC Name |

1-(1,2-difluoro-2-naphthalen-1-ylethenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFBCJARPPCORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=C(C3=CC=CC4=CC=CC=C43)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721624 | |

| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-70-7 | |

| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with difluoroethene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the difluoroethene bridge between the naphthalene rings . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the difluoroethene bridge to a more saturated form.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.

作用機序

The mechanism by which 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethene bridge and naphthalene rings provide a unique structural framework that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological pathways and processes .

類似化合物との比較

Substituent Effects on Molecular Geometry

The difluoroethenyl bridge introduces bond-length distortions and non-planar ring geometries compared to unsubstituted naphthalene or methylated derivatives. Key structural parameters are summarized below:

The fluorine atoms increase bond angles at the ethenyl bridge, inducing torsional strain and reducing symmetry. In contrast, methyl-substituted naphthalenes retain planar geometries due to the less electronegative nature of methyl groups .

Toxicological and Environmental Comparisons

Toxicity Profiles

Key findings include:

- Naphthalene : Linked to hemolytic anemia, cataracts, and respiratory toxicity in rodents (LD₅₀: 490 mg/kg in rats) .

- 1-/2-Methylnaphthalene : Higher LD₅₀ values (~1,200–1,500 mg/kg in rats) but similar systemic effects (hepatic, renal) .

Fluorination may alter metabolic pathways.

Environmental Behavior

However, fluorine’s stability may reduce biodegradability, increasing environmental persistence .

生物活性

1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article reviews its biological activity based on various studies, emphasizing its anticancer properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C22H14F2

- Molecular Weight : 352.34 g/mol

- CAS Number : 3960-21-2

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its anticancer properties. Research indicates that this compound may exert its effects through several mechanisms, including apoptosis induction and inhibition of key signaling pathways involved in tumor progression.

Anticancer Activity

Several studies have highlighted the compound's effectiveness against various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.

- IC50 Values : The compound demonstrated IC50 values ranging from 5.58 to 11.13 μM across different cell lines, indicating significant antiproliferative effects (Table 1) .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 7.13 |

| MDA-MB-231 | 8.45 |

| HCT116 | 9.00 |

| HT29 | 10.00 |

The mechanism through which this compound exerts its anticancer effects involves:

Apoptosis Induction

Research indicates that the compound promotes apoptosis in cancer cells by:

- Increasing the expression of pro-apoptotic proteins such as BAX.

- Decreasing anti-apoptotic proteins like Bcl-2.

- Activating caspases (Caspase 3 and Caspase 9), which are crucial for the apoptotic process .

Inhibition of MAPK Pathway

The compound has been shown to inhibit the MAPK signaling pathway, which is vital for cell proliferation and survival:

- It reduces phosphorylation of key proteins such as ERK 1/2 and p38 MAPK.

- This inhibition leads to decreased tumor growth and increased apoptosis in treated cells .

Case Studies

A significant study investigated the effects of this compound in vivo using an Ehrlich Ascites Carcinoma (EAC) model. Key findings included:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。